molecular formula C8H9FO3 B1507871 4-Fluoro-2,5-dimethoxyphenol CAS No. 1208078-31-2

4-Fluoro-2,5-dimethoxyphenol

Cat. No.: B1507871
CAS No.: 1208078-31-2
M. Wt: 172.15 g/mol
InChI Key: KUAAIBDYIXSSSC-UHFFFAOYSA-N
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Description

4-Fluoro-2,5-dimethoxyphenol (CAS 1208078-31-2) is a fluorinated phenolic derivative characterized by a hydroxyl group (-OH) at the para position relative to a fluorine atom, with methoxy (-OCH₃) groups at the ortho (2nd) and meta (5th) positions on the benzene ring. Its molecular formula is C₈H₉FO₃, and it has a molecular weight of 172.15 g/mol.

The compound’s applications are inferred from related fluorinated phenols.

Properties

CAS No.

1208078-31-2

Molecular Formula

C8H9FO3

Molecular Weight

172.15 g/mol

IUPAC Name

4-fluoro-2,5-dimethoxyphenol

InChI

InChI=1S/C8H9FO3/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4,10H,1-2H3

InChI Key

KUAAIBDYIXSSSC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1O)OC)F

Canonical SMILES

COC1=CC(=C(C=C1O)OC)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Applications/Context
4-Fluoro-2,5-dimethoxyphenol C₈H₉FO₃ 172.15 F (4), -OCH₃ (2,5), -OH (1) Fluorine, methoxy, hydroxyl Potential antiviral/pharmaceutical use
2-Allyl-4,5-dimethoxyphenol C₁₁H₁₄O₃ 194.23 Allyl (2), -OCH₃ (4,5), -OH (1) Allyl, methoxy, hydroxyl Natural phenylpropanoid in orchids
2-Fluoro-6-methoxy-4-methylphenol C₈H₉FO₂ 156.15 F (2), -OCH₃ (6), -CH₃ (4), -OH (1) Fluorine, methoxy, methyl, hydroxyl Unspecified (structural analog)

Key Differences and Implications:

Substituent Effects on Reactivity: The fluorine atom in this compound increases acidity (pKa ~8–10) compared to non-fluorinated analogs like 2-allyl-4,5-dimethoxyphenol. Fluorine’s electron-withdrawing nature stabilizes the deprotonated form, enhancing solubility in polar solvents . Methoxy groups in all three compounds contribute to lipophilicity, but their positions influence steric hindrance. For example, 2-allyl-4,5-dimethoxyphenol’s allyl group may enable radical scavenging or polymerization in biological systems .

Biological Activity: Fluorinated phenols (e.g., GS-9131) are leveraged in antiviral therapies due to fluorine’s ability to improve metabolic stability and target binding . This suggests this compound could be a candidate for drug discovery. Non-fluorinated analogs like 2-allyl-4,5-dimethoxyphenol are natural phenylpropanoids, often involved in plant defense or pollinator attraction .

Its fluorine at the ortho position may also alter conjugation effects .

Research Findings and Trends

  • Pharmaceutical Potential: Fluorinated phenols are increasingly studied for antiviral and antibacterial applications. The patent for GS-9131 underscores the role of fluorine in enhancing drug efficacy and stability .
  • Ecochemical Roles: Non-fluorinated dimethoxyphenols, such as 2-allyl-4,5-dimethoxyphenol, are critical in plant ecology, functioning as attractants or deterrents in floral chemistry .
  • Synthetic Challenges : Fluorine introduction often requires specialized reagents (e.g., Selectfluor), while methoxy groups are typically added via alkylation or nucleophilic substitution .

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